molecular formula C8H17NS B13257455 4-(Propan-2-ylsulfanyl)piperidine

4-(Propan-2-ylsulfanyl)piperidine

Cat. No.: B13257455
M. Wt: 159.29 g/mol
InChI Key: DDFLPQUWAAQVNB-UHFFFAOYSA-N
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Description

4-(Propan-2-ylsulfanyl)piperidine is a chemical compound with the molecular formula C₈H₁₇NS. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis . The compound features a piperidine ring substituted with a propan-2-ylsulfanyl group, making it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-ylsulfanyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with propan-2-ylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can further optimize the reaction conditions, allowing for large-scale production with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-ylsulfanyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

4-(Propan-2-ylsulfanyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of piperidine-based therapeutics.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Propan-2-ylsulfanyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propan-2-ylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

4-propan-2-ylsulfanylpiperidine

InChI

InChI=1S/C8H17NS/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3

InChI Key

DDFLPQUWAAQVNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1CCNCC1

Origin of Product

United States

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